5-fluoro-3-[(3E)-3-(2-piperazin-1-ylethoxyimino)indol-2-yl]-1H-indol-2-ol
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Overview
Description
5-fluoro-3-[(3E)-3-(2-piperazin-1-ylethoxyimino)indol-2-yl]-1H-indol-2-ol is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 5-fluoro-3-[(3E)-3-(2-piperazin-1-ylethoxyimino)indol-2-yl]-1H-indol-2-ol typically involves multi-step procedures. The synthetic routes often start with the preparation of the indole core, followed by the introduction of the fluoro and piperazinyl groups. Common reaction conditions include the use of strong bases, solvents like dimethylformamide (DMF), and catalysts such as palladium on carbon (Pd/C). Industrial production methods may involve optimization of these steps to increase yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.
Scientific Research Applications
5-fluoro-3-[(3E)-3-(2-piperazin-1-ylethoxyimino)indol-2-yl]-1H-indol-2-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential antiviral, anticancer, and antimicrobial activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It binds to certain receptors or enzymes, leading to the modulation of biological processes. For example, it may inhibit the activity of specific enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar compounds include other indole derivatives such as:
- 5-fluoro-3-(piperazin-1-ylmethyl)-1H-indole
- 5-bromo-3-(piperazin-1-ylmethyl)-1H-indole
- 5-methoxy-3-(piperidin-1-ylmethyl)-1H-indole Compared to these compounds, 5-fluoro-3-[(3E)-3-(2-piperazin-1-ylethoxyimino)indol-2-yl]-1H-indol-2-ol has unique structural features that may contribute to its distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C22H22FN5O2 |
---|---|
Molecular Weight |
407.4 g/mol |
IUPAC Name |
5-fluoro-3-[(3E)-3-(2-piperazin-1-ylethoxyimino)indol-2-yl]-1H-indol-2-ol |
InChI |
InChI=1S/C22H22FN5O2/c23-14-5-6-18-16(13-14)19(22(29)26-18)21-20(15-3-1-2-4-17(15)25-21)27-30-12-11-28-9-7-24-8-10-28/h1-6,13,24,26,29H,7-12H2/b27-20+ |
InChI Key |
XHEBLRGBNJZGMZ-NHFJDJAPSA-N |
Isomeric SMILES |
C1CN(CCN1)CCO/N=C/2\C3=CC=CC=C3N=C2C4=C(NC5=C4C=C(C=C5)F)O |
Canonical SMILES |
C1CN(CCN1)CCON=C2C3=CC=CC=C3N=C2C4=C(NC5=C4C=C(C=C5)F)O |
Origin of Product |
United States |
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